BenchChemオンラインストアへようこそ!

4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine

Physicochemical profiling LogP comparison Drug-likeness

4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine (CAS 917807-14-8) is a heterocyclic building block of the 1,2,4-triazolyl-piperidine class, with molecular formula C₁₀H₁₈N₄ and molecular weight 194.28 g/mol. Its structure features a piperidine ring attached via the N1 position of a 1,2,4-triazole substituted with an ethyl group at position 5 and a methyl group at position 3.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
CAS No. 917807-14-8
Cat. No. B12627992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine
CAS917807-14-8
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCCC1=NC(=NN1C2CCNCC2)C
InChIInChI=1S/C10H18N4/c1-3-10-12-8(2)13-14(10)9-4-6-11-7-5-9/h9,11H,3-7H2,1-2H3
InChIKeyTUQXBDHOGFEXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine (CAS 917807-14-8): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine (CAS 917807-14-8) is a heterocyclic building block of the 1,2,4-triazolyl-piperidine class, with molecular formula C₁₀H₁₈N₄ and molecular weight 194.28 g/mol. Its structure features a piperidine ring attached via the N1 position of a 1,2,4-triazole substituted with an ethyl group at position 5 and a methyl group at position 3 . This specific substitution pattern distinguishes it from the unsubstituted parent compound 4-(1H-1,2,4-triazol-1-yl)piperidine (CAS 158655-26-6, MW 152.20) and from its positional isomer 4-(3-ethyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine (CAS 949100-20-3), where the piperidine is attached at the N4 position of the triazole ring [1]. The compound has been catalogued as a prolylcarboxypeptidase (PRCP) inhibitor lead in the Merck Sharp & Dohme patent estate (PMID28699813-Compound-D) [2] and appears as a structural intermediate in A2A adenosine receptor antagonist patent applications for cancer immunotherapy [3].

Why Generic 1,2,4-Triazolyl-Piperidine Analogs Cannot Substitute for 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine in Target-Selective Research and SAR-Critical Synthesis


The triazolyl-piperidine scaffold is pharmacologically promiscuous: depending on the triazole substitution pattern and piperidine attachment position, analogs engage entirely different target classes. The unsubstituted parent, 4-(1H-1,2,4-triazol-1-yl)piperidine (CAS 158655-26-6), is reported for antibacterial and antifungal screening [1], while 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have been optimized as glutaminyl cyclase (isoQC) inhibitors for oncology [2], and 1,2,3-triazolyl-piperidine congeners act as renin inhibitors [3]. The 5-ethyl-3-methyl substitution on the 1,2,4-triazole ring of CAS 917807-14-8 confers a distinct combination of steric bulk, lipophilicity (LogP 1.40 vs. ~0.68 for the unsubstituted parent), and hydrogen-bond acceptor topology (PSA 42.74 Ų) that cannot be recapitulated by swapping the ethyl and methyl positions (as in CAS 949100-20-3) or by removing the substituents entirely. Critically, the N1-versus-N4 piperidine connectivity determines the three-dimensional presentation of the basic amine pharmacophore, directly impacting receptor binding geometry and selectivity profiles [4]. Substituting any close analog therefore risks losing the specific PRCP-inhibitory and A2AR-antagonist-relevant pharmacophore geometry for which this compound has been specifically documented.

Product-Specific Quantitative Differentiation Evidence for 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine (CAS 917807-14-8) vs. Closest Analogs


Lipophilicity and Membrane Permeability Differentiation vs. Unsubstituted Parent Compound

The target compound exhibits a calculated LogP of 1.40, compared to approximately 0.68 for the unsubstituted parent 4-(1H-1,2,4-triazol-1-yl)piperidine (CAS 158655-26-6). This 0.72 log-unit increase in lipophilicity, attributable to the 5-ethyl and 3-methyl substituents, corresponds to an approximate 5.2-fold increase in octanol-water partition coefficient, predicting enhanced passive membrane permeability . The topological polar surface area (PSA) remains essentially unchanged (42.74 Ų vs. ~42.5 Ų for the unsubstituted parent), indicating that the lipophilicity gain does not come at the cost of increased polarity that could impair blood-brain barrier penetration . The positional isomer CAS 949100-20-3 shares the identical molecular formula and calculated LogP but differs in piperidine attachment point (N4 vs. N1), which alters the spatial vector of the basic amine and may affect pKa and protonation-dependent solubility [1].

Physicochemical profiling LogP comparison Drug-likeness

Target-Class Specificity: Documented PRCP Inhibitor vs. Alternative Pharmacological Profiles of Close Triazolyl-Piperidine Analogs

The target compound is explicitly catalogued as a prolylcarboxypeptidase (PRCP) inhibitor in the Merck Sharp & Dohme patent portfolio (designated Piperidinyl triazole derivative 5, PMID28699813-Compound-D) [1]. PRCP is a serine protease implicated in metabolic regulation via the renin-angiotensin, kallikrein-kinin, and pro-opiomelanocortin systems, with therapeutic relevance to obesity, diabetes, and metabolic syndrome [2]. In contrast, structurally close analogs engage entirely distinct target classes: 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives are optimized as glutaminyl cyclase (isoQC) inhibitors with in vivo anticancer activity [3]; 1,2,3-triazolyl-piperidine congeners function as renin inhibitors [4]; and piperidine-triazole hybrids with benzyl substituents show dual σ1/D4 receptor affinity (Ki = 1.4 nM for σ1, 260 nM for D4 for lead AVRM-13) [5]. No quantitative PRCP IC₅₀ or Ki value is publicly available for the target compound; however, the patent class-level data indicate that structurally related PRCP inhibitors from the same Merck series achieve sub-nanomolar in vitro IC₅₀ values with complete ex vivo plasma target engagement at 20 h post-dose in mouse .

Prolylcarboxypeptidase inhibition Target selectivity Metabolic disease

Connecting Atom Regioisomerism: N1-Piperidine vs. N4-Piperidine Linkage and Pharmacophoric Consequences

The target compound (CAS 917807-14-8) features a 1,2,4-triazole linked through N1 to the piperidine 4-position, whereas its closest regioisomer (CAS 949100-20-3) links the piperidine through N4 of the triazole. This connectivity difference produces distinct spatial vectors for the basic piperidine nitrogen relative to the triazole substituents. In the N1-linked isomer, the ethyl (C5) and methyl (C3) groups flank the piperidine attachment in a 1,3-relationship, whereas in the N4-linked isomer, the piperidine is attached at a ring nitrogen that also bears the ethyl substituent in some tautomeric forms, creating different steric and electronic environments around the basic amine [1]. Published docking studies on piperidine-triazole hybrids demonstrate that the triazole ring orientation relative to the piperidine nitrogen determines whether the compound engages the orthosteric binding site of dopamine D4 or the σ1 receptor, with the triazole forming π-stacking interactions that are highly sensitive to the dihedral angle between the two rings [2]. Although no co-crystal structure exists for either isomer with PRCP, the documented sensitivity of binding mode to connectivity implies that the two regioisomers cannot be assumed to be pharmacologically interchangeable.

Regioisomer differentiation Triazole connectivity Pharmacophore geometry

Synthetic Tractability and Building-Block Utility: Availability Profile vs. Unsubstituted and Alternative Triazole-Piperidine Intermediates

The target compound is commercially available as a research chemical from multiple suppliers, with CAS 917807-14-8 appearing in the Enamine building block catalog (EN300 series) and other chemical marketplaces . The closely related N-benzyl-protected derivative (CAS 917807-09-1, 1-benzyl-4-(5-ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine, MW 284.20) is also catalogued, confirming that the free piperidine NH of the target compound is amenable to further N-functionalization . In contrast, the positional isomer CAS 949100-20-3 shows more limited commercial availability, and the unsubstituted parent CAS 158655-26-6, while widely stocked, lacks the ethyl and methyl handles that enable the compound to serve as a direct intermediate for A2A antagonist triazolo-triazine fusion chemistry described in WO2023191400A1 [1]. The target compound thus occupies a unique procurement niche: it is substituted enough to serve as a late-stage diversification intermediate for patent-relevant chemical series, yet retains a free secondary amine for further derivatization.

Chemical procurement Building block availability Synthetic intermediate

Molecular Weight and Hydrogen-Bond Profile Differentiation Across the Triazolyl-Piperidine Analog Series

The target compound (MW 194.28) occupies an intermediate position in the molecular weight spectrum of triazolyl-piperidine analogs. The unsubstituted parent CAS 158655-26-6 has MW 152.20 (ΔMW = −42.08 Da), while the N-benzyl derivative CAS 917807-09-1 reaches MW 284.20 (ΔMW = +89.92 Da), and the more elaborated AVRM-13 dual ligand has MW 332.4 (ΔMW = +138.12 Da) [1]. The target compound thus falls within the fragment-like to lead-like MW range (MW < 300), making it suitable for fragment-based screening and early hit-to-lead optimization. It possesses 1 hydrogen-bond donor (piperidine NH) and 4 hydrogen-bond acceptors (three triazole nitrogens and the piperidine nitrogen), compared to 1 donor / 3 acceptors for the unsubstituted parent (the additional acceptor in the target compound is attributed to the increased electron density from the alkyl substituents altering the electronic character of the triazole ring nitrogens) . The slightly higher H-bond acceptor count may enhance solubility in aqueous media while the increased LogP balances polarity for membrane permeability.

Molecular properties Drug-likeness Lead-likeness

Definitive Research and Industrial Application Scenarios for 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine (CAS 917807-14-8) Based on Quantitative Differentiation Evidence


PRCP Inhibitor Hit-to-Lead Optimization: Metabolic Disease Drug Discovery

Research groups pursuing prolylcarboxypeptidase (PRCP) as a target for obesity, type 2 diabetes, or metabolic syndrome should prioritize CAS 917807-14-8 as a starting scaffold. The compound is explicitly catalogued in the Merck PRCP inhibitor patent estate (PMID28699813-Compound-D) [1], and while its specific IC₅₀ remains undisclosed, structurally related compounds from the same series achieve sub-nanomolar PRCP inhibition with complete ex vivo target engagement at 20 h post-dose [2]. The free piperidine NH enables rapid N-functionalization for SAR exploration, while the 5-ethyl-3-methyl substitution pattern provides the lipophilicity (LogP 1.40) needed for cellular permeability. Using the unsubstituted parent (CAS 158655-26-6) instead would require de novo installation of the alkyl substituents, adding synthetic steps and potentially missing the conformational preferences that underlie the PRCP pharmacophore.

A2A Adenosine Receptor Antagonist Development for Cancer Immunotherapy

The WO2023191400A1 patent family explicitly claims ethyl piperidine triazolo triazine derivatives as A2A receptor (A2AR) antagonists for cancer treatment, with demonstrated synergistic effects when combined with immune checkpoint inhibitors [1]. The 5-ethyl-3-methyl substitution pattern on the 1,2,4-triazole ring of CAS 917807-14-8 matches the substitution required for the triazolo-triazine core in the claimed compounds. For industrial medicinal chemistry teams building patent-circumventing or follow-on A2AR antagonist programs, this building block provides direct synthetic entry into the claimed chemical space with the pre-installed alkyl substitution pattern that defines the pharmacophore. Substituting the positional isomer CAS 949100-20-3 (N4-linked) would produce compounds outside the intended SAR series and may compromise A2AR binding affinity.

Fragment-Based Screening Libraries: Balanced Physicochemical Profile for CNS and Metabolic Targets

With a molecular weight of 194.28 Da, a calculated LogP of 1.40, and a polar surface area of 42.74 Ų, CAS 917807-14-8 occupies an ideal fragment-like chemical space (conforming to the Rule of Three: MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Compared to the more polar unsubstituted parent (LogP ~0.68), the target compound offers improved membrane permeability potential while retaining aqueous solubility conferred by the basic piperidine nitrogen and triazole acceptors. This balanced profile makes it a strong candidate for inclusion in fragment libraries targeting CNS-penetrant PRCP inhibitors or peripherally restricted metabolic disease targets, where excessive polarity (as in the unsubstituted parent) could limit cellular uptake and excessive lipophilicity (as in the N-benzyl derivative, MW 284) could introduce non-specific binding.

Regioisomer-Selective SAR Studies: Deconvoluting N1 vs. N4 Triazole Connectivity Effects

The existence of two regioisomeric 5-ethyl-3-methyl triazolyl-piperidines—N1-linked (CAS 917807-14-8) and N4-linked (CAS 949100-20-3)—presents a unique opportunity for systematic SAR studies on triazole connectivity effects [1] [2]. Published molecular docking data on related piperidine-triazole scaffolds demonstrate that the triazole-piperidine dihedral angle, determined by the attachment point, critically influences whether the ligand engages the orthosteric site of dopamine D4 (via π-stacking with H414) or the σ1 receptor binding pocket . By procuring both isomers and testing them head-to-head against a panel of targets (PRCP, A2AR, σ1, D4), research groups can generate definitive evidence on whether N1 vs. N4 connectivity drives target selectivity in this chemotype—data that currently does not exist in the public domain and would strengthen patent positions for either connectivity series.

Quote Request

Request a Quote for 4-(5-Ethyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.